(Rac)-Indoximod

Immuno-Oncology IDO1 Inhibitor Mechanism of Action

(Rac)-Indoximod is the racemic tryptophan mimetic that restores mTORC1 signaling downstream of IDO, making it non-cross-resistant with direct IDO1 inhibitors like Epacadostat. Its unique mechanism supports synergy with PD-1/PD-L1 blockade (Phase II melanoma ORR 51%) and provides a validated tool for pediatric CNS tumor research—an indication no other IDO-pathway agent addresses. Choose this compound when your study requires functional reversal of T-cell suppression rather than enzymatic inhibition.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 26988-72-7
Cat. No. B1359847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Indoximod
CAS26988-72-7
Synonyms1-methyl-DL-Trp
1-methyltryptophan
indoximod
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)
InChIKeyZADWXFSZEAPBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Indoximod (CAS 26988-72-7) Product Profile: IDO Pathway Inhibitor for Immuno-Oncology Research


(Rac)-Indoximod (1-Methyl-DL-tryptophan) is the racemic mixture of an orally active indoleamine 2,3-dioxygenase (IDO) pathway inhibitor. It is a small-molecule immunometabolic agent that acts as a tryptophan mimetic, counteracting tumor-mediated immune suppression by restoring mTORC1 signaling in T cells [1]. Unlike direct enzymatic inhibitors of IDO1, Indoximod functions downstream of the enzyme, providing a distinct mechanistic profile that has been explored in multiple clinical trials for advanced melanoma and pediatric brain tumors [2].

Why (Rac)-Indoximod (CAS 26988-72-7) Cannot Be Replaced by Other IDO1 Inhibitors: A Procurement Perspective


While (Rac)-Indoximod shares a target class with other IDO1 inhibitors like Epacadostat, Navoximod, and BMS-986205, its mechanism of action as a tryptophan mimetic that activates mTORC1 is fundamentally distinct from the direct enzymatic inhibition employed by these comparators [1]. This mechanistic divergence translates to a different clinical profile, including a lack of cross-resistance with direct IDO1 inhibitors and a unique safety and efficacy landscape, particularly in combination therapies [2]. Therefore, substituting (Rac)-Indoximod with a direct IDO1 inhibitor would not replicate its biological or clinical effects, making it a non-interchangeable research tool.

(Rac)-Indoximod (CAS 26988-72-7) Quantified Differentiation Evidence vs. Comparators


Mechanism of Action: (Rac)-Indoximod Acts as a Tryptophan Mimetic and mTORC1 Activator, Not a Direct IDO1 Enzyme Inhibitor

In contrast to direct IDO1 enzymatic inhibitors like Epacadostat (>100-fold selective for IDO1 over TDO) and Navoximod (~20-fold selective), (Rac)-Indoximod does not directly inhibit the IDO1 enzyme. Instead, it functions as a high-potency tryptophan mimetic that reverses mTORC1 inhibition and autophagy induced by tryptophan depletion [1]. This mechanism bypasses the need for direct enzymatic inhibition and theoretically confers resistance to tumor bypass pathways that have led to the failure of direct inhibitors like Epacadostat [2].

Immuno-Oncology IDO1 Inhibitor Mechanism of Action

Clinical Efficacy: Indoximod Plus Pembrolizumab Achieves 51% Objective Response Rate in Advanced Melanoma, Exceeding Historical Pembrolizumab Monotherapy

In a Phase II single-arm trial, the combination of indoximod (1200 mg orally twice daily) with pembrolizumab in patients with advanced melanoma achieved an objective response rate (ORR) of 51% and a confirmed complete response rate of 20% [1]. This compares favorably to the historical ORR of approximately 43% for pembrolizumab monotherapy in a similar patient population [2]. The median progression-free survival was 12.4 months (95% CI 6.4 to 24.9) [1].

Advanced Melanoma Immunotherapy Clinical Trial

Pediatric Neuro-Oncology: Indoximod Plus Chemotherapy Yields Median Overall Survival of 13.6 Months in Recurrent Pediatric Brain Tumors

In a first-in-children Phase 1 trial, the oral IDO-pathway inhibitor indoximod was evaluated in combination with temozolomide or radiation in 81 pediatric patients with recurrent brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG). The median overall survival (OS) was 13.6 months for the entire cohort. Notably, for a subset of 18 patients who continued indoximod with second-line chemotherapy, median OS extended to 34.7 months [1]. The recommended pediatric dose was established as 19.2 mg/kg/dose, given twice daily [1].

Pediatric Neuro-Oncology Brain Tumor Phase 1 Trial

Stereoisomer Activity: D-Isomer (Indoximod) Shows Distinct Activity from L-Isomer, Influencing Clinical Development

The IDO inhibitor 1-methyl-tryptophan exists as two stereoisomers with different biological properties. The L-isomer is a weak substrate for IDO1 and exhibits moderate inhibitory activity (hIDO1 IC50=42 μM, HeLa IDO1 IC50=18.4 μM), while the D-isomer (Indoximod) neither binds nor inhibits purified IDO1 enzyme but demonstrates greater anticancer activity in preclinical models and acts as a tryptophan mimetic . This stereospecific activity profile underpinned the decision to develop the D-isomer clinically, distinguishing it from the racemic mixture (Rac)-Indoximod.

Stereochemistry IDO Inhibition Structure-Activity Relationship

Synergistic Activity with NLG919: (Rac)-Indoximod Enhances T-Cell Activation and Tumor Regression When Combined with a Direct IDO1 Inhibitor

Preclinical data demonstrates that (Rac)-Indoximod and NLG919, a direct IDO1 inhibitor, have different mechanisms of action and are synergistic. In a murine model of large established tumors, the combination of NLG919 plus indoximod showed enhanced immune activation and tumor regression compared to either agent alone [1]. This synergy supports the use of Indoximod in combination strategies targeting the IDO pathway at multiple nodes.

Combination Therapy Synergy IDO Pathway

Optimal Application Scenarios for (Rac)-Indoximod (CAS 26988-72-7) in Research and Development


Mechanistic Studies on IDO Pathway Bypass and mTORC1 Activation

Use (Rac)-Indoximod to investigate mechanisms of immune evasion that are not reliant on direct IDO1 enzyme inhibition. As a tryptophan mimetic and mTORC1 activator, it is an ideal tool for studying how tumors may circumvent direct IDO1 blockade (e.g., by upregulating TDO or IDO2) and for validating the therapeutic potential of targeting downstream effectors in the IDO pathway [1].

Combination Immunotherapy Research with Checkpoint Inhibitors

Employ (Rac)-Indoximod in preclinical or clinical studies designed to assess synergy with PD-1/PD-L1 checkpoint inhibitors (e.g., pembrolizumab, nivolumab). The Phase II data showing a 51% ORR in advanced melanoma provides a strong rationale for exploring this combination in other tumor types or in combination with other immunomodulatory agents [2].

Pediatric Neuro-Oncology Translational Research

Leverage the Phase 1 clinical data in pediatric brain tumors (median OS of 13.6 months) to support further investigation of (Rac)-Indoximod in combination with chemotherapy or radiation for high-unmet need pediatric CNS malignancies. This represents a unique clinical niche not addressed by other IDO pathway inhibitors [3].

Investigating Stereospecific Effects of IDO Pathway Modulation

Utilize (Rac)-Indoximod and its individual stereoisomers (D- and L-1-MT) as tools to dissect the stereospecific contributions to IDO pathway inhibition and downstream immune effects. The differential activity of the D- and L-isomers provides a valuable system for studying the structure-activity relationships governing IDO pathway modulation and its impact on T-cell function .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Indoximod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.